molecular formula C21H16Cl2F6N6O B2637587 {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone CAS No. 321534-67-2

{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone

Cat. No.: B2637587
CAS No.: 321534-67-2
M. Wt: 553.29
InChI Key: MLARCAYCCCESBG-UHFFFAOYSA-N
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Description

{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone is a useful research compound. Its molecular formula is C21H16Cl2F6N6O and its molecular weight is 553.29. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization

Research has explored the structural properties of compounds similar to {1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone. For example, the isomorphous structures of methyl- and chloro-substituted heterocyclic analogues, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, have been studied for their extensive disorder and structural isomorphism (Swamy et al., 2013).

Synthesis and Antimicrobial Activity

Several studies have investigated the synthesis of compounds with structural similarities to this compound, focusing on their potential antimicrobial and antifungal applications. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives have been synthesized and shown to exhibit good antibacterial and antifungal activity (Sanjeeva et al., 2022). Additionally, other compounds like [5-aryl-3-(2-{(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)]-(pyridin-4-yl)methanone have been synthesized and evaluated for their anticancer and antimicrobial properties (Katariya et al., 2021).

Molecular Interaction Studies

Research on compounds with a similar chemical structure has included studies on their molecular interactions. For instance, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been examined, providing insights into molecular conformation and receptor interaction (Shim et al., 2002).

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpyrazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2F6N6O/c1-11-14(10-35(32-11)18-16(23)7-13(9-31-18)21(27,28)29)19(36)34-4-2-33(3-5-34)17-15(22)6-12(8-30-17)20(24,25)26/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLARCAYCCCESBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.